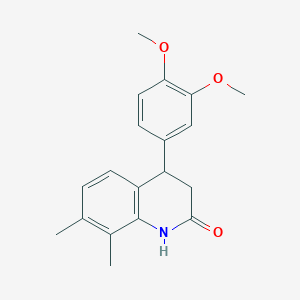![molecular formula C18H14F3N3 B5457415 4-[3-(4-pyridinyl)-1-azetidinyl]-8-(trifluoromethyl)quinoline](/img/structure/B5457415.png)
4-[3-(4-pyridinyl)-1-azetidinyl]-8-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[3-(4-pyridinyl)-1-azetidinyl]-8-(trifluoromethyl)quinoline” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a quinoline ring, which is a fused ring structure containing a benzene ring and a pyridine ring. The compound also contains an azetidine ring, which is a three-membered ring containing one nitrogen atom, and a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring could be formed through a condensation reaction, while the azetidine ring could be formed through a cyclization reaction. The trifluoromethyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring structures. The presence of nitrogen in the pyridine and azetidine rings would likely result in these rings having a slightly positive charge, while the trifluoromethyl group would likely have a slightly negative charge due to the high electronegativity of fluorine .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the pyridine ring could undergo electrophilic substitution reactions, while the azetidine ring could undergo ring-opening reactions. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility in different solvents. The presence of the nitrogen-containing rings could result in the compound being able to act as a base .作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it could potentially interact with biological targets such as proteins or DNA. The presence of the pyridine and quinoline rings could allow it to intercalate into DNA, while the azetidine ring could potentially form hydrogen bonds with proteins .
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. For example, if the compound is highly reactive, it could pose a risk of causing chemical burns or fires. If it is toxic, it could pose a risk if ingested, inhaled, or if it comes into contact with the skin .
将来の方向性
特性
IUPAC Name |
4-(3-pyridin-4-ylazetidin-1-yl)-8-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3/c19-18(20,21)15-3-1-2-14-16(6-9-23-17(14)15)24-10-13(11-24)12-4-7-22-8-5-12/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBMKXITJXPCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C3C=CC=C(C3=NC=C2)C(F)(F)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[(5-hydroxypyridin-2-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5457334.png)
![2-[4-(3,5-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5457341.png)
![4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B5457348.png)
![4-benzyl-3-ethyl-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5457360.png)
![1-acetyl-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}piperidine-4-carboxamide](/img/structure/B5457367.png)
![{3-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5457377.png)
![2-{[5-(4-ethyl-5-methyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5457381.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5457385.png)
![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5457392.png)

![3-methyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5457411.png)
![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]acetamide](/img/structure/B5457425.png)

![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5457448.png)